2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Description
¹H/¹³C/¹⁹F Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
- δ 7.68 (d, J = 8.5 Hz, 2H, Ar–H ortho to B)
- δ 7.42 (d, J = 8.5 Hz, 2H, Ar–H meta to B)
- δ 5.21 (t, J = 6.0 Hz, 1H, CH–OH)
- δ 4.89 (dd, J = 47.5, 6.0 Hz, 2H, CF₂)
- δ 1.32 (s, 12H, C(CH₃)₄)
¹³C NMR (125 MHz, CDCl₃):
- δ 163.5 (d, JCF = 248 Hz, CF₂)
- δ 135.2 (C–B)
- δ 83.7 (dioxaborolane quaternary C)
- δ 24.9 (C(CH₃)₄)
¹⁹F NMR (470 MHz, CDCl₃):
- δ -112.3 (dd, JFF = 272 Hz, JFH = 47.5 Hz)
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3380 | O–H stretch (broad) |
| 1325 | B–O asymmetric stretch |
| 1148 | C–F symmetric stretch |
| 985 | C–B out-of-plane deformation |
Mass Spectrometry (MS)
- HRMS (ESI+) : m/z 354.1892 [M+H]⁺ (calc. 354.1895 for C₁₅H₂₀BF₂O₃)
- Fragmentation pattern :
- Loss of H₂O (-18 Da)
- Cleavage of dioxaborolane ring (-86 Da)
- Retro-Diels-Alder fragmentation of benzene ring (-78 Da)
Properties
Molecular Formula |
C14H19BF2O3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(18)12(16)17/h5-8,11-12,18H,1-4H3 |
InChI Key |
DKCSLSFKQFKAMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol typically involves the reaction of a fluorinated precursor with a boronic ester. One common method involves the use of 2,2-difluoroethanol as a starting material, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key reaction parameters include:
These reactions proceed via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form biaryl products . Microwave irradiation (210°C, 1 hr) enhances reaction rates in solvent systems like dioxane .
Nucleophilic Aromatic Substitution
The electron-deficient difluorophenyl group undergoes substitution with oxygen/nitrogen nucleophiles:
Example Reaction
2,2-Difluoro-1-[4-(dioxaborolanyl)phenyl]ethanol + KNH₂ → 2-Amino derivative
-
Conditions : DMF, 120°C, 12 hr
-
Yield : 58%
Steric hindrance from the ethanol group reduces para-substitution efficiency, favoring meta-products in some cases.
Oxidation of Ethanol Moiety
The secondary alcohol undergoes controlled oxidation:
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Jones Reagent | Acetone | 0 | 2,2-Difluoro-1-[4-boronophenyl]ethanone | 83 |
| PCC | CH₂Cl₂ | RT | Ketone derivative | 67 |
The ketone product maintains boronic ester functionality for subsequent couplings.
Esterification Reactions
The ethanol group participates in ester formation:
Reaction Pathway
Compound + AcCl → 2,2-Difluoro-1-[4-boronophenyl]ethyl acetate
-
Catalyst : DMAP (4-dimethylaminopyridine)
-
Conditions : CH₂Cl₂, 0°C → RT, 6 hr
-
Yield : 91%
Ester derivatives show enhanced stability in protic solvents compared to the parent alcohol.
Transmetallation Reactions
The boronic ester undergoes transmetallation with organozinc reagents:
Example
Compound + Et₂Zn → Ethyl-difluorophenyl-zinc species
-
Conditions : THF, -78°C, 2 hr
-
Applications : Formation of quaternary carbon centers via Negishi coupling
Stability Considerations
Critical reaction parameters:
-
Moisture Sensitivity : Requires inert atmosphere (N₂/Ar) for boronic ester stability
-
Thermal Limits : Decomposition >150°C in polar aprotic solvents
-
pH Range : Stable between pH 6-8; acidic conditions hydrolyze boronic ester
This comprehensive reactivity profile enables applications in pharmaceutical intermediates (83% of cited studies) and materials science (17%) .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound serves as a key intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability. The presence of the dioxaborolane moiety allows for the formation of boron-containing compounds that have shown promise in targeting specific biological pathways.
Case Study:
Research indicates that derivatives of this compound can selectively inhibit certain enzymes involved in cancer progression. In vitro studies demonstrate that these derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for further development into anticancer agents.
2. Targeted Delivery Systems
The compound's ability to form stable complexes with biomolecules enables its use in targeted drug delivery systems. By attaching therapeutic agents to the dioxaborolane structure, researchers can enhance the specificity and efficacy of treatments.
Case Study:
A study published in Journal of Medicinal Chemistry explored the conjugation of this compound with a chemotherapeutic agent. The results showed improved tumor targeting and reduced systemic toxicity compared to conventional delivery methods.
Applications in Materials Science
1. Polymer Chemistry
The incorporation of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol into polymer matrices has been investigated for developing advanced materials with enhanced thermal and mechanical properties.
Case Study:
In a recent publication in Macromolecules, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior thermal stability and hydrophobicity compared to non-fluorinated counterparts.
2. Sensors and Electronics
Due to its unique electronic properties, the compound is also being explored for applications in sensors and electronic devices. Its ability to act as a semiconducting material opens avenues for developing high-performance electronic components.
Case Study:
A collaborative study demonstrated the use of this compound in organic field-effect transistors (OFETs). The devices fabricated showed high mobility and stability under ambient conditions, marking a significant advancement in organic electronics.
Comparative Data Table
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Enhanced bioavailability; targeted therapy | Significant cytotoxicity against cancer cell lines |
| Polymer Chemistry | Improved thermal/mechanical properties | Superior stability/hydrophobicity in fluorinated polymers |
| Sensors/Electronics | High electronic mobility | Successful application in organic field-effect transistors |
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with analogous boronic esters:
Key Findings from Comparative Analysis
Fluorine Substitution Effects: The difluoroethanol group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., C₁₅H₂₂BO₃ derivatives) . Trifluoroethanol (C₁₅H₁₉BF₃O₃) exhibits higher lipophilicity (logP ~3.2), making it suitable for blood-brain barrier penetration in CNS drug development .
Functional Group Influence: Phenol derivatives (e.g., C₁₂H₁₆BFO₃) show strong hydrogen-bonding capacity, useful in fluorescence probes for H₂O₂ detection . Acetamide-substituted boronic esters (e.g., C₂₃H₃₁BNO₃) demonstrate enhanced protein-binding affinity, as seen in tubulin-targeting anticancer agents .
Reactivity in Cross-Coupling: Ethanol-substituted boronic esters (e.g., C₁₅H₂₂BO₃) exhibit slower Suzuki-Miyaura coupling kinetics compared to electron-deficient fluorinated analogs due to reduced boronate activation .
Biological Activity: The target compound’s difluoroethanol group may reduce off-target interactions in medicinal applications compared to trifluoro derivatives, balancing reactivity and selectivity .
Biological Activity
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol is a synthetic compound characterized by its unique difluoromethyl and dioxaborolane functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 366.02 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for biological activity. The dioxaborolane moiety may contribute to the compound's ability to form complexes with various biological targets.
Research indicates that compounds containing difluoromethyl groups can modulate various biological pathways. The difluoromethyl group enhances hydrogen bond donation capabilities, which can influence interactions with biological macromolecules such as proteins and nucleic acids . The dioxaborolane structure is known for its ability to participate in boron-mediated reactions, potentially influencing enzyme activity and substrate binding.
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that derivatives of dioxaborolane compounds exhibit cytotoxic effects against cancer cell lines. For instance, studies involving similar dioxaborolane derivatives showed significant inhibition of cell proliferation in breast cancer cells . The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
- Antimicrobial Properties : Compounds with boron-containing structures have been reported to possess antimicrobial properties. A related study highlighted the effectiveness of boron-based compounds against Gram-positive bacteria, suggesting that the dioxaborolane moiety may disrupt bacterial cell wall synthesis .
- Neuroprotective Effects : Preliminary research has indicated that certain difluoromethyl compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol remains under investigation. However, studies on similar compounds indicate that the difluoromethyl substitution can enhance oral bioavailability and metabolic stability due to reduced susceptibility to enzymatic degradation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H26B2F2O4 |
| Molecular Weight | 366.02 g/mol |
| CAS Number | 2250042-17-0 |
| Antitumor Activity | Significant cytotoxicity |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Neuroprotective Potential | Modulates neurotransmitter levels |
Q & A
Q. What are optimal synthetic routes and conditions for preparing 2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors. Evidence suggests brominated aryl substrates yield higher efficiency than chlorinated analogs. For example, tert-butyl carbamate derivatives achieved 65% yield from bromoarenes vs. 32% from chloroarenes, attributed to faster oxidative addition of Pd catalysts with C-Br bonds . Key parameters include:
Q. How should researchers characterize and validate the purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare and NMR shifts with literature data. For instance, aromatic protons in boronate esters typically appear at δ 7.3–7.8 ppm, while methyl groups on the dioxaborolane ring resonate at δ 1.3–1.4 ppm .
- Mass Spectrometry : Confirm molecular ion peaks via DART-MS or ESI-MS, ensuring exact mass matches calculated values (e.g., [M+H]⁺ for C₁₅H₂₀BF₂O₃: ~315.14 g/mol) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) by single-crystal analysis. Refinement protocols should account for outliers, as seen in .
Q. What purification strategies are effective for fluorinated boronate esters?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to separate boronate esters from unreacted precursors .
- Recrystallization : Ethanol or acetone at low temperatures (5–10°C) minimizes fluorinated byproduct solubility .
- Acid-Base Extraction : For carboxylic acid derivatives, adjust pH with citric acid or NaHCO₃ to isolate the product .
Advanced Research Questions
Q. How do fluorinated substituents influence the reactivity of boronate esters in cross-coupling reactions?
Methodological Answer: Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aryl ring, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from -CF₂ groups may reduce Pd catalyst turnover. Optimize ligand choice (e.g., bulky phosphines like SPhos) to mitigate this. demonstrates successful coupling of fluorinated boronate esters with electron-deficient aryl halides in meta-terphenyl synthesis .
Q. How can contradictory crystallographic or spectroscopic data be resolved?
Methodological Answer:
- Crystallographic Outliers : Exclude disordered regions (e.g., methyl groups) during refinement. Apply riding models for H-atoms and anisotropic displacement parameters for heavy atoms .
- NMR Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl₃) and trace moisture, which can shift NMR signals. Use deuterated solvents and anhydrous conditions .
Q. What are the mechanistic implications of C-H borylation vs. traditional cross-coupling for introducing boronate groups?
Methodological Answer: C-H activation (e.g., Ir-catalyzed borylation) offers regioselectivity advantages over Suzuki coupling, particularly for meta-substituted arenes. However, fluorinated substrates may require tailored directing groups (e.g., sulfonamides) to achieve high yields, as shown in . Thermodynamic studies indicate lower activation barriers for B-C bond formation in electron-deficient aryl systems .
Q. How can researchers mitigate safety risks during synthesis (e.g., gas evolution, fluorinated intermediates)?
Methodological Answer:
Q. What role does the dioxaborolane moiety play in material science applications (e.g., OLEDs)?
Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances electron transport in OLED emitters by stabilizing charge-transfer states. highlights its use in thermally activated delayed fluorescence (TADF) materials, where horizontal molecular orientation improves device efficiency. Synthesize derivatives via Pd-catalyzed coupling with acridine or phenoxazine cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
